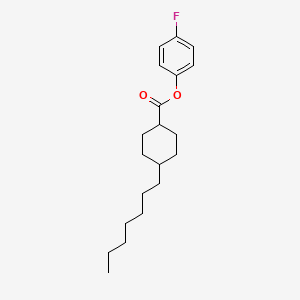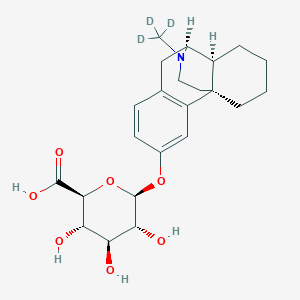
Dextrorphan O-b-D-glucuronide D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dextrorphan O-b-D-glucuronide D3 is a glycosylated form of dextrorphan, an opioid analgesic. This compound is a metabolite of dextrorphan, formed by the attachment of a glucose molecule to dextrorphan via an ether bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dextrorphan O-b-D-glucuronide D3 involves the glycosylation of dextrorphan. This process typically requires the use of a glycosyl donor and an appropriate catalyst to facilitate the formation of the ether bond between the glucose molecule and dextrorphan . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the successful formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors, and the product is purified using techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
Dextrorphan O-b-D-glucuronide D3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually carried out under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may result in reduced derivatives. Substitution reactions can yield a variety of substituted products depending on the nature of the substituent .
科学研究应用
Dextrorphan O-b-D-glucuronide D3 has a wide range of applications in scientific research, including:
作用机制
Dextrorphan O-b-D-glucuronide D3 exerts its effects by interacting with specific molecular targets and pathways in the body. As a metabolite of dextrorphan, it retains some of the pharmacological properties of its parent compound. Dextrorphan is known to act as an NMDA receptor antagonist, which means it inhibits the activity of NMDA receptors in the brain . This action can lead to analgesic and neuroprotective effects. Additionally, dextrorphan and its metabolites may interact with other receptors and transporters, contributing to their overall pharmacological profile .
相似化合物的比较
Dextrorphan O-b-D-glucuronide D3 is similar to other glycosylated forms of dextrorphan, such as Dextrorphan O-β-D-glucuronide. it is unique in its specific glycosylation pattern and isotopic labeling. This uniqueness makes it valuable in research applications where precise identification and quantification of metabolites are required .
List of Similar Compounds
- Dextrorphan O-β-D-glucuronide
- Dextrorphan-d3 Beta-D-O-Glucuronide
- Dextrorphan
属性
分子式 |
C23H31NO7 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,9S,10S)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H31NO7/c1-24-9-8-23-7-3-2-4-14(23)16(24)10-12-5-6-13(11-15(12)23)30-22-19(27)17(25)18(26)20(31-22)21(28)29/h5-6,11,14,16-20,22,25-27H,2-4,7-10H2,1H3,(H,28,29)/t14-,16+,17+,18+,19-,20+,22-,23+/m1/s1/i1D3 |
InChI 键 |
YQAUTKINOXBFCA-FVZZEKDBSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
规范 SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


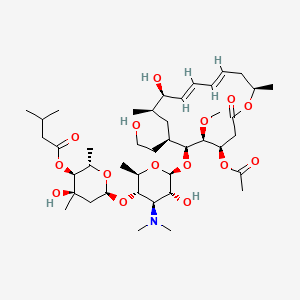
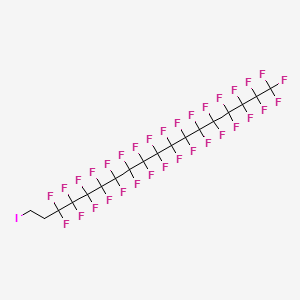
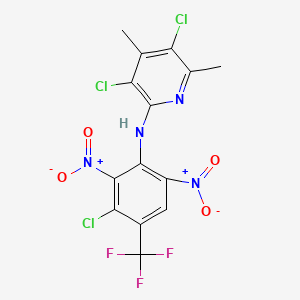
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13416231.png)
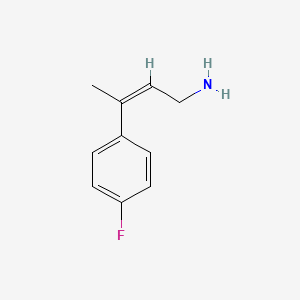
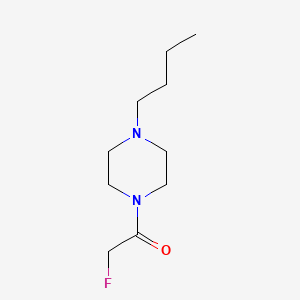
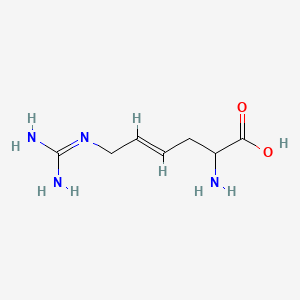


![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B13416260.png)


